



Application Notes: 4-Hydroxychalcone Antioxidant Activity Assay using DPPH

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Compound of Interest		
Compound Name:	4-Hydroxychalcone	
Cat. No.:	B181621	Get Quote

Introduction

Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules, including flavonoids. **4-Hydroxychalcone**, a member of this family, is investigated for its potential health benefits, notably its antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, a process linked to numerous chronic diseases, by neutralizing harmful free radicals.[1] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of chemical compounds.[2][3][4][5]

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[6] DPPH is a stable radical that has a deep purple color in solution and exhibits a strong absorption maximum at approximately 517 nm.[2][6] When the DPPH radical is scavenged by an antioxidant, it is reduced to the non-radical form, 2,2-diphenyl-1-picrylhydrazine, resulting in a color change from purple to yellow or colorless.[6] The degree of discoloration, measured as a decrease in absorbance at 517 nm, is directly proportional to the radical-scavenging activity of the antioxidant.[6]

Experimental Protocol

This protocol details the procedure for determining the in vitro antioxidant activity of **4- Hydroxychalcone** using the DPPH radical scavenging assay.



1. Materials and Equipment

- Chemicals:
 - 4-Hydroxychalcone (Test Compound)
 - 2,2-diphenyl-1-picrylhydrazyl (DPPH)
 - Ascorbic Acid (Standard Antioxidant)
 - Methanol or Ethanol (ACS Grade)
- Equipment:
 - UV-Vis Spectrophotometer or Microplate Reader
 - Analytical Balance
 - Vortex Mixer
 - Calibrated Micropipettes and tips
 - Volumetric flasks
 - 96-well microplates (for microplate reader assay) or cuvettes
 - Amber glass bottles or flasks wrapped in aluminum foil
- 2. Preparation of Solutions
- DPPH Stock Solution (0.1 mM):
 - Accurately weigh 3.94 mg of DPPH powder.
 - Dissolve it in 100 mL of methanol or ethanol in a volumetric flask.
 - Mix thoroughly until completely dissolved.



- Store this solution in an amber bottle or a foil-wrapped flask at 4°C to protect it from light.
 This solution should be prepared fresh.[7]
- 4-Hydroxychalcone Stock Solution (e.g., 1 mg/mL):
 - Accurately weigh 10 mg of 4-Hydroxychalcone.
 - Dissolve it in 10 mL of methanol or ethanol to get a 1 mg/mL (1000 μg/mL) stock solution.
 - \circ From this stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 μ g/mL) using the same solvent.
- Standard (Ascorbic Acid) Stock Solution (e.g., 1 mg/mL):
 - Prepare a 1 mg/mL stock solution of Ascorbic Acid in methanol or ethanol, similar to the test compound.
 - Prepare a series of dilutions (e.g., 1, 2, 5, 10, 20 μg/mL) for generating a standard curve.
- 3. Assay Procedure (Microplate Method)
- Blank Preparation: Add 200 μ L of methanol or ethanol to designated wells of a 96-well plate.
- Control (DPPH only): Add 100 μ L of the 0.1 mM DPPH solution to designated wells and 100 μ L of methanol/ethanol.
- Test Sample: Add 100 μL of each 4-Hydroxychalcone dilution to separate wells. Then, add 100 μL of the 0.1 mM DPPH solution to each of these wells.
- Standard: Add 100 μ L of each Ascorbic Acid dilution to separate wells. Then, add 100 μ L of the 0.1 mM DPPH solution to each of these wells.
- Mix and Incubate: Gently mix the contents of the plate. Incubate the plate in the dark at room temperature for 30 minutes.[8]
- Measure Absorbance: After incubation, measure the absorbance of all wells at 517 nm using a microplate reader.[6][9]



4. Data Analysis and Calculation

 Calculate the Percentage of DPPH Radical Scavenging Activity: Use the following formula to calculate the inhibition percentage for each concentration of the test compound and the standard:

% Scavenging = [(Acontrol - Asample) / Acontrol] * 100

Where:

- Acontrol is the absorbance of the control (DPPH solution without the test compound).
- Asample is the absorbance of the DPPH solution with the test compound or standard.
- Determine the IC50 Value:
 - The IC50 (Inhibitory Concentration 50%) is the concentration of the sample required to scavenge 50% of the DPPH radicals.
 - Plot a graph with the percentage of scavenging activity on the Y-axis and the concentration of the test compound/standard on the X-axis.
 - Determine the IC50 value from the graph using linear regression analysis. A lower IC50 value indicates higher antioxidant activity.

Data Presentation

The antioxidant activity of **4-Hydroxychalcone** is summarized below. Data is presented as the mean percentage of DPPH radical inhibition at various concentrations.



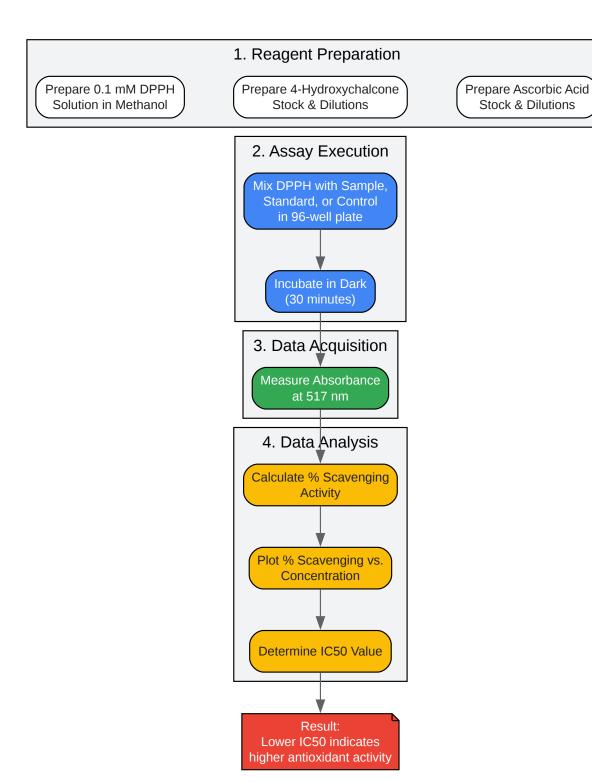
Compound	Concentration (µg/mL)	% DPPH Scavenging Activity	IC50 (μg/mL)
4-Hydroxychalcone	25	28.5%	\multirow{4}{}{88.2}
50	45.1%		
75	63.4%[8][10]	_	
100	78.9%		
Ascorbic Acid (Standard)	2	35.2%	\multirow{4}{}{4.5}
4	48.5%		
6	65.8%	_	
8	89.1%	_	

Note: The data presented for **4-Hydroxychalcone** (excluding the cited value) and Ascorbic Acid are illustrative examples to demonstrate a typical dose-response relationship.

Mandatory Visualization

The following diagram illustrates the general workflow for the DPPH antioxidant activity assay.





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